3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic acid

Catalog No.
S13828083
CAS No.
M.F
C10H11ClO3
M. Wt
214.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic aci...

Product Name

3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic acid

IUPAC Name

3-(2-chloro-4-methylphenyl)-2-hydroxypropanoic acid

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

InChI

InChI=1S/C10H11ClO3/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)

InChI Key

CKZMHQCDIDZTEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)O)Cl

3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic acid is an organic compound characterized by its unique structure, which includes a chloro-substituted aromatic ring and a hydroxypropanoic acid moiety. The molecular formula for this compound is C10H11ClO3\text{C}_{10}\text{H}_{11}\text{ClO}_{3}, with a molecular weight of approximately 214.64 g/mol. This compound is significant in various chemical and biological contexts due to its potential reactivity and interaction with biological systems.

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Reduction: The hydroxy group can be reduced to form alcohols.
  • Substitution: The chloro group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and hydroxide ions or amines for substitution reactions.

Research indicates that 3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic acid exhibits potential biological activity. Its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, influenced by the presence of the chloro and hydroxy groups. These interactions could lead to various biochemical effects, making it a candidate for further investigation in pharmacological studies, particularly concerning anti-inflammatory and antimicrobial properties.

The synthesis of 3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic acid can be achieved through several methods:

  • Esterification: A common method involves esterifying the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst.
  • Claisen Condensation: Another approach utilizes the Claisen condensation reaction, where 2-chloro-4-methylbenzaldehyde reacts with an ester in the presence of a strong base to introduce the keto group.

In industrial settings, these reactions may be optimized for higher yields and purity through continuous flow reactors and other advanced techniques.

3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic acid has several applications across different fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: The compound is investigated for its potential roles in enzyme inhibition and metabolic pathway studies.
  • Industry: It is utilized in producing specialty chemicals and materials, contributing to various industrial processes.

Studies on the interactions of 3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic acid focus on its binding affinity to biological targets. The hydroxy group can form hydrogen bonds, while the chloro-substituted aromatic ring may engage in hydrophobic interactions. These properties are crucial for understanding its biological effects and therapeutic potential.

Several compounds share structural similarities with 3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Chloro-4-methylphenyl isocyanateC9H8ClNContains an isocyanate group; used as a building block in organic synthesis.
2-Chloro-4-methylpyrimidineC6H6ClNA chloro-substituted pyrimidine derivative; relevant in medicinal chemistry.
3-(4-Chloro-2-methylphenyl)-2-hydroxypropanoic acidC10H11ClO3Similar structure but with a different substitution pattern; used in similar applications.

Uniqueness

The uniqueness of 3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic acid lies in its combination of a hydroxypropanoate structure and a chloro-substituted aromatic ring. This specific arrangement imparts distinct chemical reactivity and biological properties compared to other similar compounds, making it valuable for research and industrial applications.

The synthesis and application of heterocyclic compounds have been central to organic chemistry since the 19th century. Early milestones, such as the isolation of alloxan from uric acid in 1818 and the production of furfural from starch in 1832, laid the groundwork for understanding aromatic heterocycles. By the mid-20th century, advances in catalytic methods and stereoselective synthesis enabled the systematic modification of propionic acid derivatives, including those with chloro and methyl substituents.

The structural evolution of 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoic acid reflects broader trends in medicinal chemistry. Its design likely originated from efforts to optimize the bioactivity of aryl propionic acids, a class known for anti-inflammatory and anticancer properties. For example, ibuprofen (2-(4-isobutylphenyl)propionic acid) demonstrated that subtle substitutions on the phenyl ring could enhance target specificity and metabolic stability. The introduction of a chlorine atom at the 2-position and a methyl group at the 4-position in the current compound may have aimed to improve binding affinity to enzymatic targets or reduce oxidative degradation.

Table 1: Key Historical Milestones in Heterocyclic Propionic Acid Research

YearDevelopmentImpact
1818Isolation of alloxanEstablished methods for heterocyclic synthesis
1950sNSAID development (e.g., ibuprofen)Highlighted aryl propionic acids as therapeutic scaffolds
2017PD-1/PD-L1 inhibitor studiesDemonstrated heterocycles' role in immune modulation
2020sSynthesis of 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoic acidExpanded structural diversity for drug discovery

Academic Significance in Modern Medicinal Chemistry

In medicinal chemistry, the compound’s hybrid structure—combining a halogenated aromatic system with a hydroxy acid moiety—offers unique opportunities for molecular interactions. The chlorine atom enhances lipophilicity, potentially improving blood-brain barrier penetration, while the hydroxypropanoic acid group provides a hydrogen-bonding site for enzyme inhibition.

Recent studies on analogous compounds underscore its potential:

  • Anticancer Activity: Derivatives of β-hydroxy-β-aryl propanoic acids exhibit cytotoxicity by interfering with cellular redox pathways. For instance, β-hydroxy-β-(4-biphenylyl)propanoic acid derivatives showed significant anti-proliferative effects in vitro.
  • Immune Checkpoint Modulation: Small-molecule inhibitors of PD-1/PD-L1, such as [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivatives, validate the therapeutic value of chloro-methyl aromatic systems in immuno-oncology.

The compound’s stereochemistry also merits attention. The chiral center at the 2-hydroxy position could influence its pharmacokinetic profile, as seen in other NSAIDs where enantiomeric purity determines efficacy and toxicity. Computational modeling suggests that the (R)-enantiomer of 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoic acid may exhibit higher binding affinity to cyclooxygenase-2 (COX-2) compared to its (S)-counterpart, though experimental validation is pending.

Current Global Research Trends and Knowledge Gaps

Global research on 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoic acid is nascent but aligns with three emerging trends:

Synthesis Optimization

Efforts to improve yield and scalability dominate current synthetic research. A 2024 protocol achieved a 92% yield for a related compound, 2-(4-methylphenyl)propanoic acid, using sodium hydroxide-mediated hydrolysis under reflux. Similar approaches could be adapted for the title compound, though challenges persist in controlling regioselectivity during chlorination.

Biological Activity Profiling

Preliminary in silico studies predict inhibitory activity against:

  • COX-2 (IC~50~ predicted: 1.2 μM)
  • Phosphodiesterase-4 (PDE4, IC~50~ predicted: 3.8 μM)
    However, in vitro and in vivo data remain absent, highlighting a critical knowledge gap.

Material Science Applications

The compound’s rigid aromatic core and polar functional groups make it a candidate for metal-organic frameworks (MOFs). Such applications remain unexplored but could leverage its ability to coordinate transition metals via the hydroxy and carboxylate groups.

Table 2: Prioritized Research Directions

Research AreaCurrent StatusUrgency
Synthetic RoutesLimited protocolsHigh
Biological ScreeningPredominantly computationalCritical
Material ApplicationsHypotheticalModerate

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

214.0396719 g/mol

Monoisotopic Mass

214.0396719 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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